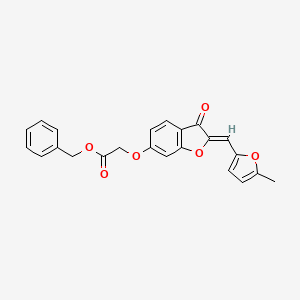(Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
CAS No.: 620548-38-1
Cat. No.: VC8445147
Molecular Formula: C23H18O6
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 620548-38-1 |
|---|---|
| Molecular Formula | C23H18O6 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C23H18O6/c1-15-7-8-18(28-15)12-21-23(25)19-10-9-17(11-20(19)29-21)26-14-22(24)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3/b21-12- |
| Standard InChI Key | LXYZPRVINABIOU-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
| SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
The compound is a stereospecific benzofuran derivative with the molecular formula C₂₃H₁₈O₆ and a molecular weight of 390.4 g/mol . Its IUPAC name, benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate, explicitly denotes the Z-configuration of the exocyclic double bond connecting the benzofuran core to the 5-methylfuran moiety . This stereochemistry is critical for its three-dimensional conformation and intermolecular interactions.
The structure comprises three key subunits:
-
A 2,3-dihydrobenzofuran-3-one core with a ketone group at position 3.
-
A (5-methylfuran-2-yl)methylene group at position 2, forming a conjugated system with the benzofuran ring.
-
A benzyl acetate side chain linked via an ether bond at position 6 .
Computed Physicochemical Properties
Key physicochemical parameters derived from computational models include:
The relatively high lipophilicity (XLogP3-AA = 4.5) suggests favorable membrane permeability, while the polar surface area indicates moderate solubility in aqueous media .
Synthesis and Reaction Optimization
General Synthetic Route
The synthesis typically involves a multi-step sequence:
-
Formation of the benzofuran core: Cyclization of substituted phenols under acidic conditions generates the 2,3-dihydrobenzofuran-3-one scaffold.
-
Knoevenagel condensation: Reaction of the benzofuran-3-one with 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., piperidine) to install the (5-methylfuran-2-yl)methylene group. The Z-isomer is favored through kinetic control under mild heating (40–60°C).
-
Etherification: Introduction of the benzyl acetate side chain via nucleophilic substitution between 6-hydroxybenzofuran intermediate and benzyl bromoacetate.
Stereochemical Control
The Z-configuration is preserved through:
-
Use of aprotic solvents (e.g., DMF, THF) to minimize isomerization.
-
Low-temperature workup (<30°C) post-condensation.
-
Catalytic bases (e.g., DBU) that stabilize the transition state for Z-selectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Key signals include:
-
δ 7.8–7.6 ppm (benzofuran aromatic protons).
-
δ 6.5–6.3 ppm (furan ring protons).
-
δ 5.2 ppm (benzyl CH₂).
-
δ 2.4 ppm (5-methylfuran CH₃).
-
-
¹³C NMR: Carbonyl (C=O) resonance at δ 190–195 ppm, with furan carbons at δ 110–150 ppm.
Infrared (IR) Spectroscopy
-
Strong absorption at 1740 cm⁻¹ (ester C=O stretch).
-
Bands at 1680 cm⁻¹ (benzofuran ketone) and 1600 cm⁻¹ (conjugated C=C).
Pharmaceutical and Industrial Applications
Biological Activity
Benzofuran derivatives exhibit:
-
Antimicrobial activity: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins.
-
Anti-inflammatory effects: Inhibition of COX-2 and 5-LOX enzymes (IC₅₀ values in micromolar range).
-
Anticancer potential: Topoisomerase I/II inhibition observed in in vitro models.
Synthetic Intermediate Utility
The compound serves as a precursor for:
-
Heterocyclic expanded systems: Diels-Alder reactions with dienophiles to construct polycyclic frameworks.
-
Metal complexes: Coordination sites at furan oxygen and ketone groups enable chelation with transition metals.
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
-
Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
-
Retention time: 12.8 minutes.
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume